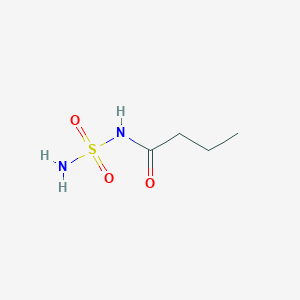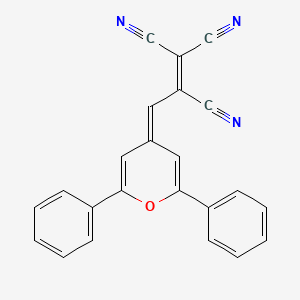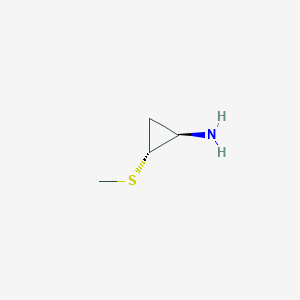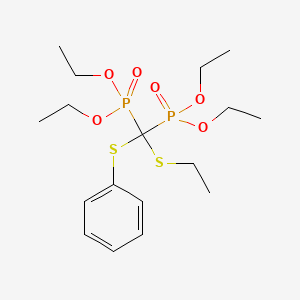
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of a phenyl-substituted nitrile with an isopropyl-substituted ketone in the presence of a base and a methoxy donor. The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a hydroxylated oxazole, while substitution could introduce new functional groups onto the phenyl or isopropyl moieties.
Scientific Research Applications
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(propan-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-2-phenyl-1,3-oxazole: Lacks the isopropyl group, which may influence its chemical properties.
5-Methoxy-4-(propan-2-yl)-1,3-oxazole:
Uniqueness
The presence of the methoxy, phenyl, and isopropyl groups in 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole makes it unique compared to other oxazole derivatives
Properties
CAS No. |
64686-59-5 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-9(2)11-13(15-3)16-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
LACMOYLANXPRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

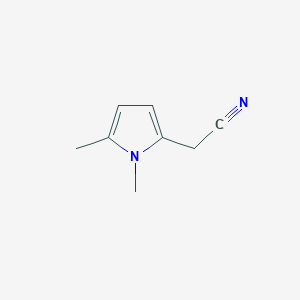

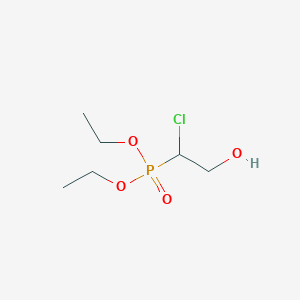
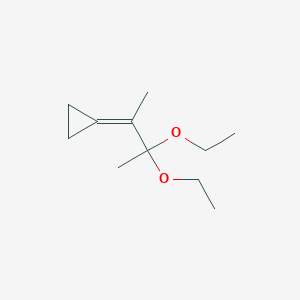
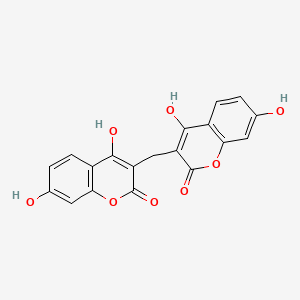
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

